Oxypendyl
Overview
Description
Oxypendyl, an azaphenothiazine derivative, is an antiemetic drug . It may also possess neuroleptic potency . It is possibly marketed outside the US .
Molecular Structure Analysis
This compound has a molecular formula of C20H26N4OS . Its average mass is 370.512 Da and its monoisotopic mass is 370.182739 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H26N4OS . Its average mass is 370.512 Da and its monoisotopic mass is 370.182739 Da . Understanding the physical and chemical properties of a substance is essential in various fields, including high-throughput biomaterials research .
Scientific Research Applications
Application in Schizophrenia Treatment
Oxypendyl, a psychotropic agent belonging to the indolyl-alkyl-phenyl-piperazines class, has been investigated for its effectiveness in treating schizophrenia. Early clinical investigations demonstrated its potential in controlling schizophrenia symptoms, with subsequent clinical trials confirming these findings. Notably, this compound showed promise in treating "withdrawn" chronic schizophrenic patients. A study comparing oxypertine (this compound) with chlorpromazine in chronic withdrawn schizophrenic patients revealed insights into its potential therapeutic applications in mental health, particularly in managing schizophrenia (Goldberg et al., 1970).
Exploration of its Psychotherapeutic Nature
Further exploring its psychotherapeutic properties, this compound's resemblance to serotonin and its structural relationship with major phenothiazines were noted. Its tranquilizing properties were identified, leading to investigations into its psychotherapeutic nature across the United States and Europe. These studies contributed to understanding this compound's role in the treatment of mental health disorders, particularly focusing on its tranquilizing effects (Skarbek & Jacobsen, 1965).
Comparative Studies with Other Antipsychotics
Comparative studies of this compound with other antipsychotics like trifluoperazine in schizophrenic patients have provided insights into its relative efficacy and unique therapeutic profile. These studies aimed to understand how this compound fares against other established treatments, offering a more nuanced understanding of its place in psychiatric care (Hunt, 1967).
Investigations in Anxiety Neurosis
This compound was also studied in the context of anxiety neurosis. Research explored its tranquillizing, antiadrenergic, and hypotensive properties, particularly as an adjunctive treatment for chronic anxiety neurosis. These investigations were critical in assessing this compound's broader applications beyond schizophrenia, potentially extending to the treatment of anxiety disorders (Robinson et al., 1965).
Mechanism of Action
properties
IUPAC Name |
2-[4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-16-15-23-13-11-22(12-14-23)9-4-10-24-17-5-1-2-6-18(17)26-19-7-3-8-21-20(19)24/h1-3,5-8,25H,4,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPOLIZWSDDWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863574 | |
Record name | 2-(4-(3-(1-Aza-10-phenothiazinyl)propyl)-1-piperazinyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5585-93-3 | |
Record name | 4-[3-(10H-Pyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5585-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxypendyl [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-(3-(1-Aza-10-phenothiazinyl)propyl)-1-piperazinyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYPENDYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q76F3HAE5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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